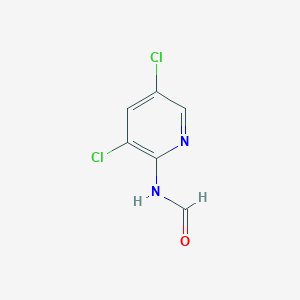
N-(3,5-Dichloropyridin-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dichloropyridin-2-yl)formamide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring and a formamide group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloropyridin-2-yl)formamide typically involves the reaction of 3,5-dichloropyridine with formamide under specific conditions. One common method includes heating 3,5-dichloropyridine with formamide in the presence of a catalyst such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dichloropyridin-2-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The formamide group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(3,5-Dichloropyridin-2-yl)formamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dichloropyridin-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloropyridine: Lacks the formamide group but shares the dichloropyridine core structure.
N-(3,5-Dichloropyridin-4-yl)formamide: Similar structure but with the formamide group at the 4 position instead of the 2 position.
Uniqueness
N-(3,5-Dichloropyridin-2-yl)formamide is unique due to the specific positioning of the formamide group, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for scientific research .
Propiedades
Número CAS |
713116-92-8 |
|---|---|
Fórmula molecular |
C6H4Cl2N2O |
Peso molecular |
191.01 g/mol |
Nombre IUPAC |
N-(3,5-dichloropyridin-2-yl)formamide |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11) |
Clave InChI |
XAROOCXUVPWBFN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)NC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)

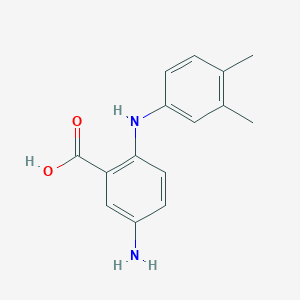
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)
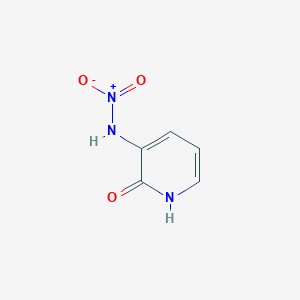
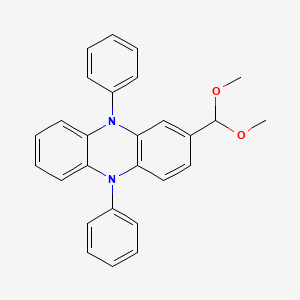
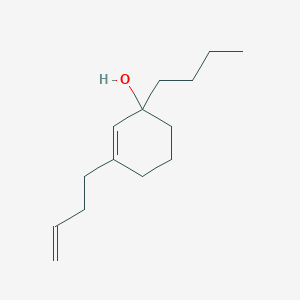
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
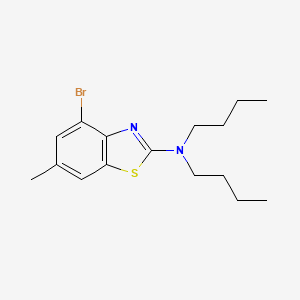
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)
